molecular formula C18H17NO3 B14151145 1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one CAS No. 137427-78-2

1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one

Cat. No.: B14151145
CAS No.: 137427-78-2
M. Wt: 295.3 g/mol
InChI Key: KVSCGHAHMLVAMI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a methoxybenzoyl group and a phenyl group attached to a pyrrolidinone ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 4-phenylpyrrolidin-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure with additional methoxybenzylidene groups.

    4-Methoxybenzoic Acid: Contains a methoxybenzoyl group but lacks the pyrrolidinone ring.

    Aniracetam: A nootropic compound with a similar pyrrolidinone core but different substituents.

Uniqueness

1-(4-Methoxybenzoyl)-4-phenylpyrrolidin-2-one is unique due to its specific combination of a methoxybenzoyl group and a phenyl group attached to a pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

137427-78-2

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

1-(4-methoxybenzoyl)-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H17NO3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15(11-17(19)20)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3

InChI Key

KVSCGHAHMLVAMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(CC2=O)C3=CC=CC=C3

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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